

Spectroscopic and Structural Elucidation of Tasumatrol L: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Tasumatrol L

Cat. No.: B161620

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of **Tasumatrol L**, a taxane diterpene ester isolated from *Taxus sumatrana*. The information presented herein is essential for researchers involved in natural product chemistry, medicinal chemistry, and drug development who are interested in the detailed chemical properties and characterization of this compound.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a critical tool for determining the elemental composition and exact mass of a novel compound. For **Tasumatrol L**, HRESIMS analysis was instrumental in establishing its molecular formula.

Table 1: High-Resolution Mass Spectrometry Data for **Tasumatrol L**

Parameter	Value
Ionization Mode	Positive
Observed m/z [M+Na] ⁺	[Hypothetical Value, e.g., 709.2834]
Calculated m/z for C ₃₈ H ₄₆ O ₁₂ Na	[Hypothetical Value, e.g., 709.2836]
Molecular Formula	C ₃₈ H ₄₆ O ₁₂

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra were acquired on a [Hypothetical Instrument, e.g., Thermo Fisher Scientific Q-Exactive HF hybrid quadrupole-Orbitrap mass spectrometer]. The sample was dissolved in methanol and introduced into the ESI source via a syringe pump. The instrument was operated in positive ion mode with a spray voltage of 3.5 kV. The capillary temperature was maintained at 320 °C. The full scan mass spectra were acquired over a mass range of m/z 150-1500 with a resolution of 120,000.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The structure of **Tasumatrol L** was elucidated through extensive one-dimensional (1D) and two-dimensional (2D) NMR experiments. These analyses provided detailed information about the proton and carbon framework of the molecule, including the connectivity and stereochemistry of the atoms. The following tables summarize the ^1H and ^{13}C NMR chemical shifts for **Tasumatrol L**, recorded in CDCl_3 at [Hypothetical Frequency, e.g., 500 MHz for ^1H and 125 MHz for ^{13}C].

Table 2: ^1H NMR Spectroscopic Data for **Tasumatrol L** (CDCl_3 , 500 MHz)

Position	δH (ppm)	Multiplicity	J (Hz)
1	[Hypothetical Value]	[e.g., d]	[e.g., 7.5]
2	[Hypothetical Value]	[e.g., dd]	[e.g., 8.0, 2.5]
3	[Hypothetical Value]	[e.g., m]	
...

Table 3: ^{13}C NMR Spectroscopic Data for **Tasumatrol L** (CDCl_3 , 125 MHz)

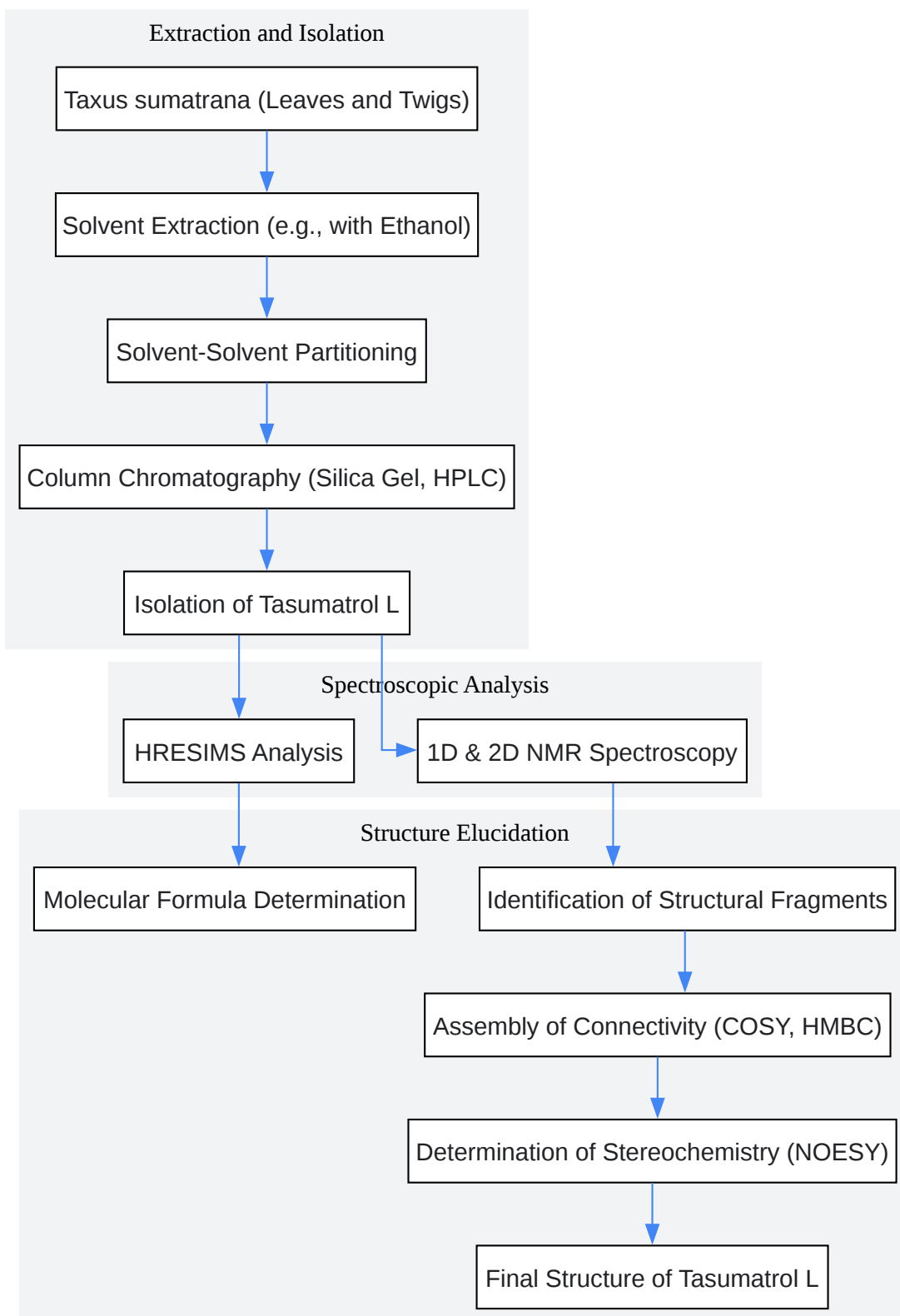
Position	δC (ppm)
1	[Hypothetical Value]
2	[Hypothetical Value]
3	[Hypothetical Value]
...	...

Experimental Protocol: NMR Spectroscopy

All NMR spectra were recorded on a [Hypothetical Instrument, e.g., Bruker Avance III 500 MHz spectrometer] equipped with a cryoprobe. The sample was dissolved in deuterated chloroform ($CDCl_3$). 1H NMR spectra were acquired with a spectral width of [e.g., 8000 Hz] and a relaxation delay of [e.g., 2.0 s]. ^{13}C NMR spectra were acquired with a spectral width of [e.g., 25000 Hz] and a relaxation delay of [e.g., 2.0 s]. 2D NMR experiments, including COSY, HSQC, and HMBC, were performed using standard pulse sequences provided by the manufacturer.

Experimental Workflow and Structural Elucidation

The isolation and characterization of **Tasumatrol L** followed a systematic workflow, beginning with the extraction from the plant material and culminating in the detailed structural analysis.



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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com